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molecular formula C9H11NO3 B8436180 4-Hydroxyphenyl ethylcarbamate

4-Hydroxyphenyl ethylcarbamate

Cat. No. B8436180
M. Wt: 181.19 g/mol
InChI Key: OQXWEEZCFDXZIR-UHFFFAOYSA-N
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Patent
US08013153B2

Procedure details

Benzene-1,4-diol Compound 25a was reacted with isocyanato-ethane and a catalytic amount of triethylamine in 1,4-dioxane at room temperature to provide ethyl-carbamic acid 4-hydroxy-phenyl ester Compound 25b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
25a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:8])[CH:6]=[CH:5][C:4]([OH:7])=[CH:3][CH:2]=1.[N:9]([CH2:12][CH3:13])=[C:10]=[O:11].C(N(CC)CC)C>O1CCOCC1>[OH:7][C:4]1[CH:5]=[CH:6][C:1]([O:8][C:10](=[O:11])[NH:9][CH2:12][CH3:13])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)O)O
Name
25a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)OC(NCC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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